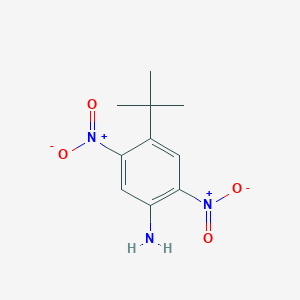

4-Tert-butyl-2,5-dinitroaniline

Description

Properties

Molecular Formula |

C10H13N3O4 |

|---|---|

Molecular Weight |

239.23g/mol |

IUPAC Name |

4-tert-butyl-2,5-dinitroaniline |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)6-4-9(13(16)17)7(11)5-8(6)12(14)15/h4-5H,11H2,1-3H3 |

InChI Key |

MWNFNHDLHSFMCR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-tert-butyl-2,5-dinitroaniline with structurally related nitroaniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Thermal Stability

- The tert-butyl group in 4-tert-butyl-2,5-dinitroaniline likely increases thermal stability compared to smaller substituents (e.g., chloro or methyl), as seen in 4-chloro-3,5-dinitroaniline-based explosives (stable up to 550°C) .

- Conversely, methyl groups in 2-methyl-3,5-dinitroaniline reduce steric hindrance, favoring stronger hydrogen bonds (up to 5.59 kcal/mol) that may lower melting points .

Applications

- Explosives : 4-Chloro-3,5-dinitroaniline derivatives (e.g., BT-DAONAB) exhibit superior explosive velocity (~8,321 m/s) and thermal stability, suggesting that 4-tert-butyl-2,5-dinitroaniline could be optimized for similar high-energy applications .

- Agrochemicals : 3,5-Dinitroaniline is a key herbicide precursor, with a projected market size of USD 225 billion by 2033. The tert-butyl variant may offer enhanced lipophilicity for soil persistence .

- Fragrances : Musk tibetene’s tert-butyl group aids volatility, but nitro groups in 4-tert-butyl-2,5-dinitroaniline may limit fragrance suitability due to reduced stability under UV exposure .

Synthesis and Regulatory Considerations

- Nitroaromatic compounds face stringent environmental regulations (e.g., EPA guidelines), necessitating greener synthesis routes. highlights AI-driven purification and blockchain tracking in 3,5-dinitroaniline production, which could be adapted for the tert-butyl derivative .

- Contradictions in reported melting points (e.g., 4-chloro-3,5-dinitroaniline: 461.2 K vs. 481.2 K) emphasize the need for standardized synthesis and characterization protocols .

Preparation Methods

Direct Nitration of 4-Tert-butylaniline

The most direct pathway involves sequential nitration of 4-tert-butylaniline.

Step 1: Synthesis of 4-Tert-butylaniline

4-Tert-butylaniline serves as the precursor. It can be synthesized via:

-

Friedel-Crafts alkylation : Aniline reacts with tert-butyl chloride in the presence of AlCl₃. However, aniline’s poor reactivity in Friedel-Crafts alkylation necessitates harsh conditions or alternative approaches.

-

Ullmann-type coupling : Aryl halides (e.g., 4-bromoaniline) react with tert-butyl Grignard reagents under catalytic Cu conditions.

Step 2: First Nitration (Position 2)

-

Mechanism : The amino group directs nitration to the ortho position (C2).

Step 3: Second Nitration (Position 5)

-

Conditions : Elevated temperature (60–100°C) with excess HNO₃ to overcome deactivation from the first nitro group.

-

Regioselectivity : The nitro group at C2 directs the second nitration to the meta position (C5).

-

Yield : ~65–70% (lower due to steric hindrance from tert-butyl).

Challenges :

Nitration of Protected Intermediates

To mitigate amino group oxidation, protection as an acetanilide derivative is employed.

Step 1: Acetylation of 4-Tert-butylaniline

Step 2: Nitration of 4-Tert-butylacetanilide

-

First nitration : HNO₃/H₂SO₄ at 0–5°C targets C2 (ortho to acetyl).

-

Second nitration : Fuming HNO₃ at 40–50°C introduces nitro at C5.

-

Deprotection : Hydrolysis with HCl/EtOH regenerates the amino group.

Advantages :

Alternative Pathway: Amination of Nitro-Substituted Precursors

Step 1: Nitration of 4-Tert-butylchlorobenzene

-

Conditions : HNO₃/H₂SO₄ at 60–100°C yields 2,5-dinitro-4-tert-butylchlorobenzene.

-

Regioselectivity : tert-butyl directs nitration to C2 and C5.

Step 2: Amination

Limitations :

Optimization and Comparative Analysis

Reaction Conditions and Yields

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.